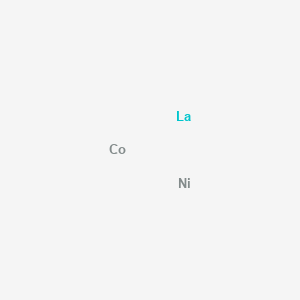

Lanthanum-nickel-cobalt alloy

Übersicht

Beschreibung

Lanthanum-nickel-cobalt alloy is a type of intermetallic compound. It’s known for its use in various applications such as catalysts for the synthesis of multi-walled carbon nanotubes (MWNTs) by chemical vapor deposition (CVD) and for hydrogen storage applications . The formula for this alloy is LaNi 0.6 Co 0.4 O 3-δ .

Synthesis Analysis

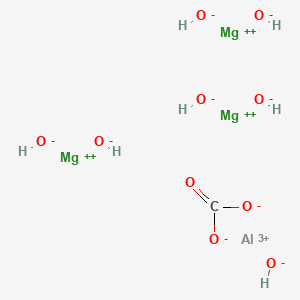

The synthesis of this compound involves various methods. For instance, the precursors of Ni 0.69 La 0.31 and Ni 0.14 Mg 0.55 La 0.31 were prepared by co-precipitation and the oxide phases were obtained by calcining these precursors at 450°C/6 h . Another method involves the solvothermal process to prepare Lanthanum doped Cobalt Nickel Sulphide (CNS) nanoparticles .Molecular Structure Analysis

The molecular structure of this compound is complex. The XRD diagrams of the calcined samples show the formation of mixed oxide phases with a periclase-like structure . LaNi 5 is an intermetallic compound with a CaCu 5 structure and belongs to the hexagonal crystal system .Chemical Reactions Analysis

This compound is used in the dry reforming of methane to obtain syngas . This reaction has very important environmental implications due to the utilization of CH 4 and CO 2, gases that contribute to the greenhouse effect .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its composition and synthesis method. For instance, it can be oxidized by air above 200 °C, and react with hydrochloric acid, sulfuric acid or nitric acid above 20 °C .Wissenschaftliche Forschungsanwendungen

Recycling Process Development

A study developed a recycling process for nickel-metal hydride batteries using a lanthanum-nickel-cobalt alloy. This process aimed at recovering rare earths and producing a nickel-cobalt alloy and slag enriched with rare earth oxides (Müller & Friedrich, 2006).

Electrode Material for Batteries

Research on nanocrystalline LaNi4−xMn0.75Al0.25Cox electrode materials prepared by mechanical alloying revealed their suitability as negative electrodes for nickel–metal hydride batteries. The substitution of cobalt for nickel in these alloys significantly improved discharge capacity and cycle life (Jurczyk, Nowak, & Jankowska, 2002).

Surface Modification for Battery Performance

A study on the effects of surface modifications of LMNi3.9Co0.6Mn0.3Al0.2 alloy in KOH/NaBH4 solution on electrode characteristics within Ni–MH secondary batteries found significant improvement in activation behavior, discharge capacity, and catalytic activity after surface treatment (Lee et al., 2009).

Methane Reforming Catalysts

A study on CO2 reforming of methane over carbon fiber-lanthanum oxide supported bimetallic nickel-cobalt catalysts demonstrated their effectiveness in producing syngas, highlighting the role of lanthanum in facilitating CO2 dissociation (Wei, Song, Yu, & Meng, 2021).

Hydrogen Storage Alloys

Research on AB5-type hydrogen storage alloys for nickel-metal hydride batteries showed that substituting cobalt or silicon for nickel in Ml(NiAlCu)5 alloys improved discharge capacity and reduced costs. Increasing lanthanum content further enhanced capacity (Lijun et al., 1995).

Effect of Cobalt on Cycling Stability

An investigation into the influence of cobalt on the electrochemical cycling stability of LaNi5-based alloys found that cobalt substitution lowered the hardness of the alloys, thereby increasing their cycle life (Chartouni et al., 1996).

Wirkmechanismus

Target of Action

Lanthanum-nickel-cobalt alloy, also known as LaNiCo, primarily targets hydrogenation reactions. It belongs to the hexagonal crystal system and can be oxidized by air above 200°C. Additionally, it reacts with hydrochloric acid, sulfuric acid, or nitric acid above 20°C . .

Result of Action

The molecular and cellular effects of LaNiCo’s action are tied to hydrogenation. By facilitating the addition of hydrogen, it transforms unsaturated compounds into saturated ones. This process has implications for the synthesis of various chemicals, including pharmaceutical intermediates, fine chemicals, and specialty materials.

Safety and Hazards

Zukünftige Richtungen

The future research on Lanthanum-nickel-cobalt alloy might focus on the modelling and development of nickel-based superalloys for high-temperature applications along with the characterization studies of these superalloys with optimum composition of the constituent elements for better performance . The detailed investigation of the mechanism is required to understand the catalytic behaviour of the low-temperature promoted nickel-based catalyst .

Biochemische Analyse

Biochemical Properties

Lanthanum-nickel-cobalt alloy plays a crucial role in biochemical reactions, particularly in catalytic processes. This alloy interacts with several enzymes and proteins, enhancing their catalytic efficiency. For instance, this compound has been shown to interact with enzymes such as urease and [NiFe]-hydrogenase, facilitating their catalytic functions . The nature of these interactions involves the alloy acting as a cofactor, stabilizing the enzyme structure and enhancing its activity. Additionally, this compound can interact with metallochaperones and transporters, aiding in the proper distribution and utilization of nickel and cobalt ions within biological systems .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular responses . Furthermore, this alloy can impact cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This alloy can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic functions . Additionally, this alloy can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this alloy exhibits good stability and resistance to degradation, maintaining its catalytic activity over extended periods . Long-term exposure to this compound can lead to gradual changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for the use of this alloy in biochemical and industrial applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this alloy can enhance catalytic activity and improve metabolic functions without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, leading to cellular damage and impaired physiological functions . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This alloy can influence the activity of enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation . By modulating the activity of these enzymes, this compound can affect the overall metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This alloy can be transported across cell membranes by metal ion transporters, such as the ZIP and CDF families of transporters . Once inside the cell, this compound can bind to metallochaperones and other binding proteins, facilitating its proper distribution and utilization within cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This alloy can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and cytoplasm, through the action of targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its proper function, as it allows the alloy to interact with specific biomolecules and exert its effects within the appropriate cellular context .

Eigenschaften

IUPAC Name |

cobalt;lanthanum;nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.La.Ni | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDRIGFSUGVDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Co].[Ni].[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoLaNi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746213 | |

| Record name | cobalt;lanthanum;nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.532 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130469-99-7 | |

| Record name | cobalt;lanthanum;nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1512750.png)

![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)